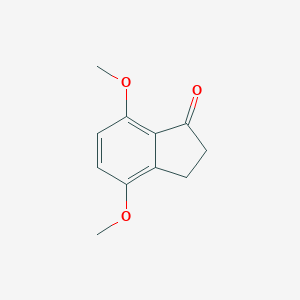

4,7-Dimethoxy-1-indanone

Descripción

Contextualization within Indanone Chemistry

To appreciate the role of 4,7-Dimethoxy-1-indanone, one must first understand the chemical family to which it belongs: the indanones.

The study of 1-indanones dates back to the 1920s, with the first preparations being documented around that time. beilstein-journals.orgresearchgate.net Early synthetic methods often involved intramolecular cyclizations of phenylpropionic acids or their corresponding acid chlorides under harsh conditions, such as high temperatures and strong acids. mdpi.comwikipedia.org The quintessential method for forming the indanone ring system has been the Friedel-Crafts acylation. beilstein-journals.orgmdpi.com

Over the decades, synthetic methodologies have evolved significantly. Researchers have developed over 100 different ways to synthesize the 1-indanone (B140024) core, starting from a wide variety of materials like carboxylic acids, esters, and alkynes. beilstein-journals.orgnih.gov This evolution has been driven by the need for greater efficiency, milder reaction conditions, and the ability to create a diverse array of substituted indanone derivatives. mdpi.com Modern approaches include transition-metal-catalyzed reactions, photochemical methods, and the use of greener, non-conventional energy sources like microwaves and ultrasound to drive the cyclization reactions. mdpi.comnih.gov

The indanone scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.net This means its framework is frequently found in molecules that exhibit biological activity. Indanone derivatives are present in numerous natural products, such as those isolated from ferns and marine cyanobacteria. rsc.orgtudublin.ie

The versatility of the indanone core has made it a cornerstone in the development of pharmaceuticals. guidechem.comnih.gov Its rigid structure provides a reliable scaffold upon which chemists can build, modifying substituent groups to fine-tune the molecule's interaction with biological targets. ontosight.ai This has led to the discovery of indanone-based compounds with a wide spectrum of therapeutic applications. beilstein-journals.orgnih.gov

| Field of Application | Examples of Biological Activity or Use |

|---|---|

| Medicinal Chemistry | Anti-Alzheimer's (e.g., Donepezil), Anticancer, Anti-inflammatory (e.g., Sulindac), Antiviral, Antimicrobial, Analgesic. beilstein-journals.orgtudublin.ieguidechem.comnih.gov |

| Agriculture | Insecticides, Fungicides, Herbicides. beilstein-journals.orgnih.gov |

| Materials Science | Dyes, Photochromic materials, Organic luminescent materials. guidechem.com |

| Organic Synthesis | Versatile synthetic intermediates for complex molecules and natural products. guidechem.comrsc.org |

Research Rationale and Scope for this compound

The primary research interest in this compound stems from its role as a specialized synthetic intermediate. The specific placement of its two methoxy (B1213986) groups makes it an ideal starting material for the construction of more complex, highly oxygenated molecules.

A key application highlighted in academic research is its use in the total synthesis of kinamycin antibiotics. researchgate.netbeilstein-journals.orgnih.gov These natural products exhibit potent cytotoxic and anticancer activity. researchgate.netnih.gov The synthesis of the complex kinamycin core requires a regioselective method to build the necessary ring systems, and this compound provides the correct oxygenation pattern on the aromatic ring to facilitate this construction. researchgate.netbeilstein-journals.orgnih.gov Researchers have used it in Diels-Alder reactions to build the key 2,3-dihydrobenz[f]indenone skeleton of these antibiotics. researchgate.netnih.gov

The scope of research on this compound is thus largely centered on its synthetic utility. It is employed in multi-step syntheses where the indanone core is modified through various reactions, such as oxidation, reduction, and substitution, to build intricate molecular architectures. For instance, it has been used to synthesize other intermediates like 7-hydroxy-4-methoxy-1-indanone (B1367509) through selective demethylation. acs.org

Current Research Gaps and Future Directions Pertaining to this compound

While the utility of this compound as a synthetic precursor is well-documented, especially in the context of natural product synthesis, there are several areas open for further investigation.

Research Gaps:

Intrinsic Biological Activity: There is limited research on the inherent pharmacological properties of this compound itself. Most studies focus on the biological activities of the more complex molecules derived from it.

Exploration in Materials Science: While indanones, in general, have applications in materials science, the specific potential of this compound in developing novel dyes, polymers, or electronic materials remains largely unexplored.

Future Directions:

Medicinal Chemistry Scaffolding: The unique substitution pattern of this compound could be leveraged to design new classes of therapeutic agents. Future work could involve using it as a scaffold to synthesize novel derivatives targeting enzymes like cholinesterases or kinases, which are implicated in neurodegenerative diseases and cancer. nih.gov

Development of Novel Synthetic Methodologies: There is an ongoing quest for more efficient and environmentally friendly synthetic reactions. Future research could focus on developing new catalytic methods that utilize this compound to access novel chemical structures that are currently difficult to synthesize.

Probing Structure-Activity Relationships: By systematically modifying the structure of this compound and creating a library of related compounds, researchers could investigate how the positions of the methoxy groups influence biological activity, providing valuable insights for rational drug design. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

4,7-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-9-5-6-10(14-2)11-7(9)3-4-8(11)12/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGQVFMAKBIPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345641 | |

| Record name | 4,7-Dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52428-09-8 | |

| Record name | 4,7-Dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,7 Dimethoxy 1 Indanone and Its Derivatives

Established Synthetic Routes to 4,7-Dimethoxy-1-indanone

Friedel-Crafts Acylation Approaches

A prominent and widely utilized method for the synthesis of 1-indanones, including the 4,7-dimethoxy derivative, is the intramolecular Friedel-Crafts acylation. nih.gov This reaction typically involves the cyclization of a suitable precursor, such as a 3-arylpropionic acid or its corresponding acid chloride. nih.govoup.com While direct cyclization of the carboxylic acid is considered more environmentally benign, it often necessitates harsh conditions, including the use of strong acids like polyphosphoric acid or methanesulfonic acid. nih.gov

A key precursor for the synthesis of this compound is 3-(2,5-dimethoxyphenyl)propanoic acid. This compound can be prepared from 2,5-dimethoxybenzaldehyde (B135726) through a Knoevenagel condensation with malonic acid, followed by catalytic hydrogenation. nih.gov The subsequent intramolecular Friedel-Crafts acylation of this propanoic acid derivative yields this compound. nih.govacs.org For instance, treatment of 3-(2,5-dimethoxyphenyl)propanoic acid with a mixture of methanesulfonic acid and phosphorus pentoxide facilitates the cyclization to the desired indanone. nih.gov Another approach involves converting the carboxylic acid to its acid chloride using thionyl chloride, which then undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid like aluminum trichloride. acs.org

| Starting Material | Reagents | Product | Yield | Reference |

| 3-(2,5-Dimethoxyphenyl)propanoic acid | P₂O₅, MeSO₃H | This compound | 69% | nih.gov |

| 3-(2,5-Dimethoxyphenyl)propanoic acid | 1. SOCl₂ 2. AlCl₃ | This compound | - | acs.org |

The efficiency and conditions of the Friedel-Crafts acylation can be significantly influenced by the choice of catalyst. While traditional methods often rely on stoichiometric amounts of strong Brønsted or Lewis acids, which can lead to challenges in product isolation and functional group compatibility, modern approaches have focused on the development of catalytic systems. orgsyn.org Metal triflates, such as scandium(III) triflate (Sc(OTf)₃) and terbium(III) triflate (Tb(OTf)₃), have emerged as effective catalysts for these cyclizations. nih.govnih.gov For example, Tb(OTf)₃ has been used to catalyze the cyclization of 3-arylpropionic acids at high temperatures. nih.gov Microwave-assisted synthesis using metal triflates in ionic liquids has also been reported as an environmentally benign method that can provide good yields of 1-indanones. nih.gov Niobium(V) chloride (NbCl₅) has also been utilized as a catalyst, enabling the one-pot synthesis of 1-indanone (B140024) derivatives. smolecule.com Heteropoly acids have also been investigated as reusable, environmentally friendly catalysts for the intramolecular cyclodehydration of 3-arylpropionic acids. researchgate.net

| Catalyst | Reaction Conditions | Advantages | Reference(s) |

| Metal Triflates (e.g., Sc(OTf)₃, Tb(OTf)₃) | High temperature or microwave irradiation | Catalytic amounts, potential for reuse | nih.govnih.gov |

| Niobium(V) chloride (NbCl₅) | One-pot synthesis | Efficiency | smolecule.com |

| Heteropoly Acids | Reflux in chlorobenzene (B131634) | Reusable, environmentally friendly | researchgate.net |

Cyclization of 3-Arylpropionic Acids

The cyclization of 3-arylpropionic acids is a fundamental approach to constructing the 1-indanone skeleton. nih.gov Specifically, the cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid is a direct route to this compound. nih.govnih.gov This transformation is a key step in the synthesis of kinamycin derivatives, which exhibit significant cytotoxic and anticancer activities. nih.gov The reaction is typically promoted by strong acids or Lewis acids, which facilitate the intramolecular electrophilic attack of the acyl group onto the aromatic ring. nih.govresearchgate.net

Synthesis via Carbonyl Compounds and Their Derivatives

The synthesis of this compound can also be initiated from other carbonyl compounds. One common strategy involves the condensation of 2,5-dimethoxybenzaldehyde with indane-1,3-dione under acidic conditions. smolecule.com The reactivity of the carbonyl group in the resulting indanone is a subject of interest. For instance, 4,7-dimethyl-1-indanone (B1296240) readily forms derivatives such as an oxime, semicarbazone, and phenylhydrazone, indicating normal carbonyl group activity despite the substitution on the aromatic ring. uni.edu

Utilization of Meldrum's Acids in Indanone Synthesis

The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives provides an alternative and efficient pathway for the synthesis of 1-indanones, including substituted analogs. orgsyn.orgnih.gov This method involves the intramolecular Friedel-Crafts acylation of benzyl (B1604629) Meldrum's acid derivatives. orgsyn.orgacs.org These precursors are stable, easily prepared, and can be functionalized at various positions. nih.gov The cyclization of these derivatives is often catalyzed by metal trifluoromethanesulfonates, such as Sc(OTf)₃, under mild conditions to afford polysubstituted 1-indanones. nih.govacs.org This approach overcomes some of the challenges associated with the cyclization of carboxylic acids or acid chlorides and offers an expedient route to 2-substituted 1-indanones. orgsyn.org

| Precursor | Catalyst | Product | Reference(s) |

| Benzyl Meldrum's acid derivatives | Sc(OTf)₃, Dy(OTf)₃, Yb(OTf)₃ | Substituted 1-indanones | orgsyn.orgnih.govacs.org |

Transition Metal-Catalyzed Cyclization Approaches

The synthesis of the 1-indanone core, including this compound, has been significantly advanced through the use of transition metal catalysts. These methods often provide high efficiency and selectivity under mild conditions.

Rhodium catalysts have been employed in the direct annulation of aldehydes with alkynes. For instance, the reaction of 3,4-dimethoxybenzaldehyde (B141060) with acetylene (B1199291) derivatives in the presence of a rhodium catalyst like [Rh(cod)Cl]₂ and acetylhydrazine can form the indanone core through ortho C-H activation. This method shows tolerance for various functional groups and achieves high regioselectivity (>20:1). smolecule.com Another rhodium-catalyzed approach involves the reaction of alkynes with arylboroxines under a carbon monoxide atmosphere to produce indanones. iyte.edu.tr Studies have shown that higher yields are obtained with electron-poor diaryl acetylenes. iyte.edu.tr A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has also been developed for the synthesis of 2,3-substituted indanones in water, offering a sustainable and ligand-free method. organic-chemistry.org

Palladium-catalyzed reactions are also prominent in the synthesis of indanone derivatives. researchgate.net One notable method is the carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org Palladium complexes are particularly useful in the enantioselective synthesis of chiral this compound derivatives. For example, the ring-opening and cross-coupling of cyclobutanones with aryl halides can yield chiral indanones with C3-quaternary stereocenters with up to 92% enantiomeric excess (ee). smolecule.com The mechanism for this transformation involves β-carbon elimination followed by the trapping of a σ-alkylpalladium intermediate. smolecule.com

Nickel-catalyzed reactions provide another avenue for indanone synthesis. An unprecedented nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes has been described, which proceeds through an indenol intermediate followed by a hydrogen autotransfer to form the indanone. caltech.edu

The table below summarizes key transition metal-catalyzed cyclization approaches for indanone synthesis.

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| [Rh(cod)Cl]₂ / Acetylhydrazine | 3,4-Dimethoxybenzaldehyde, Acetylene derivatives | Direct Annulation / C-H Activation | High regioselectivity (>20:1), functional group tolerance. | smolecule.com |

| Rhodium catalyst | Alkynes, Arylboroxines, CO | Carbonylative Arylation | Higher yields with electron-poor diaryl acetylenes. | iyte.edu.tr |

| Palladium catalyst | Unsaturated aryl iodides, CO | Carbonylative Cyclization | Good to excellent yields. | organic-chemistry.org |

| Palladium(0) complex | Cyclobutanones, Aryl halides | Ring-opening / Cross-coupling | Forms chiral indanones with C3-quaternary stereocenters (up to 92% ee). | smolecule.com |

| Nickel catalyst | Alkynes, o-Bromoaryl aldehydes | Domino Reductive Cyclization | Forms indenol intermediate, followed by hydrogen autotransfer. | caltech.edu |

Photochemical Synthesis Routes

Photochemical methods offer unique pathways for the synthesis of this compound and its derivatives, often proceeding through mechanisms that are inaccessible via thermal reactions.

One prominent photochemical route is the [2+2] cycloaddition. UV irradiation (254 nm) of 3,5-dimethoxycinnamic acid derivatives can induce this reaction to form the indanone core in a 65% yield.

Photoenolization is another key photochemical process used in indanone synthesis. researchgate.netconsensus.appresearchgate.netscribd.comacs.org This reaction can be the crucial step in preparing substituted indan-1-ones. researchgate.net For example, the photolysis of certain o-methylphenacyl derivatives leads to the formation of indanones. While direct excitation of 4,5-dimethoxy-2-methylphenacyl chloride results in a complex mixture, the photolysis of the corresponding benzoate (B1203000) derivative yields 5,6-dimethoxyindan-1-one in 62-72% chemical yields. researchgate.netpsu.edu The mechanism is believed to proceed via a triplet excited state. researchgate.netpsu.edu The efficiency of this process can be significantly improved; for instance, irradiating the reactant in neat acetone, which acts as a triplet sensitizer, can lead to the exclusive formation of 5,6-dimethoxyindan-1-one in a high (90%) chemical yield. researchgate.netpsu.edu An electronic excited-state switching strategy has also been employed to control the selectivity of this photochemical step, changing the excited-state character of 4,5-dimethoxy-2-methylphenacyl epoxide from an unfavorable state to a productive one, resulting in a high-yielding formation of the indanone derivative. acs.org

Intramolecular ortho photocycloaddition of 4-substituted 7-(4′-alkenyloxy)-1-indanones, which can be synthesized from this compound, represents a sophisticated use of photochemical reactions to build complex molecules. acs.org Irradiation of these substrates with UV-A light (λ = 350 or 366 nm) can initiate a cascade of reactions, including photocycloaddition, thermal ring opening, and further photocyclization, to yield polycyclic structures. acs.org

Synthesis of Substituted this compound Derivatives

Introduction of Functional Groups at Various Positions (e.g., C2, C3)

The functionalization of the this compound scaffold at the C2 and C3 positions is crucial for synthesizing a diverse range of derivatives with potential applications.

The C2 position can be functionalized through various reactions. For example, this compound can be treated with ethyl nitrite (B80452) in the presence of hydrochloric acid to introduce an isonitroso group at the C2 position, forming 4,7-dimethoxy-2-isonitroso-1-indanone in good yield. cdnsciencepub.com This intermediate can then be further transformed, for instance, through catalytic reduction to introduce an amino group. cdnsciencepub.com Palladium-catalyzed stereoselective alkylation of β-ketoesters derived from indanones allows for the introduction of substituents at the C2 position, leading to products with controlled stereochemistry. nih.gov

Functionalization at the C3 position has also been explored. Palladium-catalyzed asymmetric C-C bond activation and carbonylation of cyclobutanones can produce chiral indanones with a quaternary carbon stereocenter at the C3 position. organic-chemistry.org Rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives is another method to synthesize chiral 3-aryl-1-indanones in high yields. nih.gov

The following table provides examples of functionalization at the C2 and C3 positions.

| Position | Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C2 | Isonitrosation | Ethyl nitrite, HCl | Isonitroso (=NOH) | cdnsciencepub.com |

| C2 | Asymmetric Alkylation | Pd-catalyst, β-ketoesters | Various alkyl/allenyl groups | nih.gov |

| C3 | Asymmetric Carbonylation | Pd-catalyst, CO | Quaternary carbon stereocenter | organic-chemistry.org |

| C3 | Asymmetric Cyclization | Rh-catalyst, Pinacolborane chalcone derivatives | Aryl groups | nih.gov |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods to synthesize chiral derivatives of this compound is of significant interest.

Palladium-catalyzed reactions have proven to be powerful in this regard. The enantioselective synthesis of chiral indanones with C3-quaternary stereocenters has been achieved with up to 92% ee using palladium complexes in the ring-opening/cross-coupling of cyclobutanones with aryl halides. smolecule.com Another palladium-catalyzed method involves the asymmetric alkylation of indanone-derived β-ketoesters with racemic allenyl carbonates, which concurrently creates nonadjacent 1,3-stereocenters with both axial and central chirality in high yields and excellent enantioselectivities (up to 98% ee). nih.gov Furthermore, a palladium-catalyzed asymmetric α-arylation of 3-aryl-1-indanones has been developed, providing access to chiral products with high enantiomeric excess. acs.org

Rhodium catalysis also offers effective strategies for asymmetric synthesis. A rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives, using a chiral ligand such as MonoPhos®, yields a variety of chiral 3-aryl-1-indanones with up to 95% ee. nih.gov

A method for synthesizing a chiral indanone with a stereogenic center at C3 starts from methyl 3-(2,5-dimethoxyphenyl)butanoate. acs.org This multi-step synthesis involves saponification, intramolecular Friedel-Crafts acylation, demethylation, and subsequent functionalization to yield the chiral indanone derivative. acs.org

Synthesis of Polycyclic Structures Incorporating the this compound Core

The this compound core serves as a valuable building block for the synthesis of complex polycyclic and spirocyclic structures.

A notable example is the photochemical cascade reaction of 4-substituted 7-(4′-alkenyloxy)-1-indanones, which are derived from this compound. acs.org Irradiation of these precursors can lead to the formation of tetracyclic and pentacyclic products. acs.org For instance, a 4-chloro-substituted derivative can be converted into a pentacyclic product in 47% yield through a three-photon cascade process. acs.org Oxygenated substrates, on the other hand, react via a two-photon cascade involving an ortho photocycloaddition, a thermal disrotatory ring opening, and a [4π] photocyclization to give tetracyclic products in yields ranging from 67-82%. acs.org These tetracyclic products can undergo a further photochemical di-π-methane rearrangement to form pentacyclic structures. acs.org

Another approach to polycyclic systems is through Diels-Alder reactions where 4,7-dioxygenated indanones act as dienophiles. The intramolecular Friedel-Crafts reaction of 2,5-dimethoxybenzenepropanoic acid yields this compound, which can then be oxidized to an indanetrione. beilstein-journals.org This intermediate can participate in Diels-Alder reactions to construct the 2,3-dihydrobenz[f]indenone skeleton. beilstein-journals.org

The synthesis of spiroindanones has also been achieved. A nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes can be extended to the synthesis of spiroindanone pyrrolidine (B122466) derivatives with excellent diastereoselectivity. caltech.edu Additionally, a new route for the synthesis of the anticancer agent benzopyronaphthoquinone has been proposed starting from a spiro-1-indanone, which can be formed via the cyclization of a 2,2-disubstituted-1-indanone. beilstein-journals.org

Optimization Strategies in this compound Synthesis

In the classic intramolecular Friedel-Crafts acylation of 3-(2,5-dimethoxyphenyl)propanoic acid using polyphosphoric acid (PPA), strict adherence to reaction conditions is critical. charlotte.edu Overheating or prolonged reaction times can lead to the formation of byproducts, such as aldol (B89426) dimers. charlotte.edu The physical setup of the reaction, including the size of the reaction flask and the shape of the magnetic stir bar, has also been observed to impact the success of the cyclization. charlotte.edu The choice of acid catalyst and solvent is another area for optimization. While PPA is common, other acids like methanesulfonic acid have been used effectively. nih.govbeilstein-journals.org For instance, heating diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid at 100°C for 2 hours afforded 5,7-dimethoxy-1-indanone in an excellent 95% yield. nih.govbeilstein-journals.org The use of microwave-assisted synthesis in combination with metal triflates in ionic liquids has been explored as a green chemistry approach to improve reaction efficiency and allow for catalyst recycling. nih.govresearchgate.net

Solvent selection plays a critical role in photochemical reactions. In the photocycloaddition of 4-substituted 7-(4′-alkenyloxy)-1-indanones, a screening of solvents revealed that trifluoroethanol (TFE) provided the cleanest reaction and highest yield (81%) for the formation of the desired polycyclic product, whereas other solvents like methanol (B129727) led to degradation or no reaction. acs.org

Purification strategies are also vital. For intermediates that are unstable on silica (B1680970) gel, alternative methods such as flash chromatography using neutral alumina (B75360) are necessary. Recrystallization is a key technique for obtaining high-purity this compound. The choice of solvent for recrystallization is important; for example, hot isopropanol (B130326) has been used to achieve 99% purity. In cases where regioisomers are formed, such as in certain Friedel-Crafts reactions, a simple recrystallization can be sufficient to separate the desired solid product from an oily regioisomeric byproduct. orgsyn.org

Yield Enhancement Techniques

Optimizing reaction yields is a primary focus in the synthesis of this compound and its analogs. The choice of cyclization strategy and subsequent purification methods are paramount in achieving high-yield processes.

One effective method involves the intramolecular Friedel-Crafts acylation. For instance, the cyclization of 3-(aryl)propionic acids can produce various substituted 1-indanones, including this compound. semanticscholar.orgbeilstein-journals.org Similarly, a high-yield synthesis of 5,6-dimethoxy-1-indanone (B192829), a related isomer, is achieved through the cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid using a mixture of p-toluenesulfonic acid and phosphorus pentoxide (P₂O₅), resulting in an 87% yield. scielo.br Another approach for a different isomer, 5,7-dimethoxy-1-indanone, uses diethyl 2-(3,5-dimethoxybenzyl) malonate in methanesulfonic acid, achieving an excellent yield of 95%. semanticscholar.orgbeilstein-journals.org

Reductive processes are also optimized for yield. The reduction of 2-amino-4,7-dimethoxy-1-indanone hydrochloride to its corresponding indanol using sodium borohydride (B1222165) in aqueous methanol proceeds with good yields. cdnsciencepub.com Furthermore, the synthesis of 4,7-dimethoxy-2-isonitroso-1-indanone from this compound can be achieved in a 72% yield. cdnsciencepub.com

Table 1: Selected Yield Enhancement Data

| Target Compound | Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 5,6-Dimethoxy-1-indanone | 3-(3,4-dimethoxyphenyl)propanoic acid | p-toluenesulfonic acid, P₂O₅, 120 °C | 87% | scielo.br |

| 5,7-Dimethoxy-1-indanone | Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid, 100 °C | 95% | semanticscholar.orgbeilstein-journals.org |

| 4,7-Dimethoxy-2-isonitroso-1-indanone | This compound | Ethyl nitrite, HCl/ethanol | 72% | cdnsciencepub.com |

Purity Improvement Methodologies

Achieving high purity is crucial for the application of this compound in further synthetic steps. Common methodologies include recrystallization, chromatography, and chemical purification.

Recrystallization is a fundamental technique for purifying solid indanone products. For instance, in the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, a regioisomeric impurity, 6,7-dimethoxy-2-methyl-1-indanone, is formed as an oil. This difference in physical state allows for easy separation by simple recrystallization of the solid product. orgsyn.org The purity of the final product is often confirmed by melting point analysis and analytical techniques like HPLC-MS.

Column chromatography is another widely used method. The purification of 5,6-dimethoxy-1-indanone from a crude reaction mixture can be effectively performed using column chromatography with an ethyl acetate/hexane solvent system. scielo.br

Chemical purification strategies can be employed to remove persistent impurities. As mentioned previously, the formation of hydroxylated impurities during the synthesis of dimethoxy-indanones can be addressed by methylation. In one process, the crude product containing 6-hydroxy-5-methoxy-1-indanone (B192822) was dissolved in dichloromethane (B109758) and treated with sodium hydroxide (B78521) and dimethyl sulfate (B86663). This converted the impurity to the desired 5,6-dimethoxy-1-indanone, raising the purity from approximately 74% to over 97% as measured by HPLC. quickcompany.in

Proper work-up procedures are also critical. After quenching a reaction, a typical work-up involves extraction with a suitable organic solvent like dichloromethane, washing with saturated aqueous solutions (e.g., ammonium (B1175870) chloride or sodium bicarbonate), drying the organic layer with an agent like magnesium sulfate (MgSO₄), and concentrating under reduced pressure. scielo.brorgsyn.org

Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions has a profound impact on the synthesis of this compound and its derivatives, influencing selectivity, reaction rate, and product distribution.

In Friedel-Crafts reactions, solvent choice can dictate regioselectivity. The synthesis of 5,6-dimethoxy-2-methyl-1-indanone showed optimal selectivity when nitromethane (B149229) was used as the solvent, yielding a greater than 20:1 ratio of the desired product over its regioisomer. orgsyn.org Other solvents such as acetonitrile, toluene, and chlorobenzene resulted in lower selectivity. orgsyn.org

Solvents also play a critical role in photochemical reactions of indanone derivatives. In the intramolecular photocycloaddition of a 4-acetoxy-7-(4'-pentenyloxy)-1-indanone derivative, initial experiments in methanol showed notable conversion, but screening revealed that trifluoroethanol (TFE) was the superior solvent, leading to a clean reaction and full conversion to the desired product in 81% yield after 6 hours of irradiation. acs.org In contrast, reactions in other solvents were less efficient or resulted in degradation. acs.org

The acidity and nature of the catalyst are also key. In the dehydration of 4,7-dimethoxy-1-indanol to form 4,7-dimethoxy-1(H)-indene, using a catalytic amount of p-toluenesulfonic acid in chloroform (B151607) at room temperature resulted in a quantitative yield. researchgate.net The use of other solvents, such as benzene (B151609), was less effective and led primarily to the formation of polymeric materials. researchgate.net This highlights the importance of matching the solvent with the specific reaction and catalyst system.

Table 2: Influence of Solvents on Indanone Synthesis

| Reaction Type | Compound/Derivative | Solvent | Observation | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 5,6-Dimethoxy-2-methyl-1-indanone | Nitromethane | Optimal selectivity (>20:1) over regioisomer. | orgsyn.org |

| Friedel-Crafts Acylation | 5,6-Dimethoxy-2-methyl-1-indanone | Acetonitrile, Toluene, Chlorobenzene | Lower selectivity compared to nitromethane. | orgsyn.org |

| Photocycloaddition | 4-Acetoxy-7-(4'-pentenyloxy)-1-indanone | Trifluoroethanol (TFE) | Clean reaction, 81% yield. | acs.org |

| Photocycloaddition | 4-Acetoxy-7-(4'-pentenyloxy)-1-indanone | Methanol | Notable conversion but less clean than TFE. | acs.org |

| Dehydration | 4,7-Dimethoxy-1-indanol | Chloroform | Quantitative yield of 4,7-dimethoxy-1(H)-indene. | researchgate.net |

| Dehydration | 4,7-Dimethoxy-1-indanol | Benzene | Formation of polymeric materials. | researchgate.net |

Advanced Synthetic Methodologies

Modern synthetic chemistry offers sophisticated techniques that provide greater control and efficiency. For indanone derivatives, flow electrochemistry and solid-supported synthesis represent two such advanced approaches.

Flow Electrochemistry in Derivative Synthesis

Electrochemical synthesis is a powerful tool for creating complex molecules under mild conditions, often avoiding harsh chemical oxidants or reductants. acs.org When combined with continuous flow technology, it allows for facile scalability, high selectivity, and improved safety. acs.org

Flow electrochemistry is particularly well-suited for the late-stage functionalization of bioactive compounds. This technique enables the introduction of new functional groups at specific sites within a complex molecule, which can dramatically alter its properties. acs.org For example, electrochemical methods have been developed for the C(sp²)–H hydroxylation of various arenes with high efficiency in continuous flow microreactors. acs.org Such a strategy could conceivably be applied to the indanone core to introduce hydroxyl groups selectively.

Solid-Supported Synthesis Approaches

Solid-phase synthesis offers a streamlined approach for creating libraries of compounds by anchoring a starting material to a solid support, such as a resin, and performing subsequent reactions. This methodology simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product.

A notable application of this technique is the solid-supported [2+2+2] cyclotrimerization for the synthesis of indanones. In this approach, a dialkyne is attached to a Tenta-Gel® resin. The resin-bound substrate is then reacted with various disubstituted alkynes in the presence of a Ruthenium catalyst. researchgate.net This key cyclotrimerization step assembles the core aromatic ring of the indanone structure. Subsequent cleavage from the resin followed by an oxidation step yields the final indanone products. researchgate.net This strategy has been successfully applied to the chemo- and regioselective assembly of indanone arrays and in the total synthesis of an indanone marine natural product. researchgate.net

Reactivity and Reaction Mechanisms of 4,7 Dimethoxy 1 Indanone

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of 4,7-dimethoxy-1-indanone are influenced by the activating and directing effects of the two methoxy (B1213986) groups. These reactions can introduce a range of substituents onto the aromatic portion of the molecule.

Regioselectivity Influenced by Methoxy Groups

The methoxy groups at positions 4 and 7 are ortho-, para-directing and strongly activating. In the case of this compound, the positions ortho and para to the methoxy groups are C5, C6, and the already substituted C4 and C7. The regioselectivity of electrophilic substitution is therefore directed to the available positions on the aromatic ring. For instance, bromination of a related compound, 5,6-dimethoxyindan-1-one, with bromine in the presence of a base like potassium hydroxide (B78521), regioselectively yields the 4-bromo derivative. mdpi.com This suggests that in this compound, electrophilic attack would likely occur at the C5 and C6 positions. The electronic properties of the methoxy groups significantly influence the reactivity and regioselectivity of such substitutions. vulcanchem.com

Reduction Reactions of the Ketone Functional Group

The ketone functional group in this compound is susceptible to reduction, leading to the formation of various reduced products, most notably alcohols.

Formation of Alcohols and Other Reduced Derivatives

The reduction of the carbonyl group in this compound can be achieved using various reducing agents. Common reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding the corresponding alcohol, 4,7-dimethoxy-1-indanol. cdnsciencepub.com For example, the reduction of 4,7-dimethoxy-2-(dimethylamino)methyl-6-methyl-1-indanone with sodium borohydride produces the corresponding indanol. cdnsciencepub.com Catalytic hydrogenation can also be employed. The reduction of 4,7-dimethoxy-2-isonitroso-1-indanone with a catalyst in ethanolic sodium hydroxide gives 2-amino-4,7-dimethoxy-1-indanol. cdnsciencepub.com In some cases, the reduction can lead to rearranged products. For example, the catalytic reduction of 2-amino-4,5-dimethoxy-1-indanone hydrochloride can yield a small amount of 4,5-dimethoxy-2-indanone. oup.com

Condensation Reactions

This compound can participate in condensation reactions, typically involving the active methylene (B1212753) group adjacent to the carbonyl group (the C2 position). These reactions are fundamental for constructing larger, more complex molecular architectures.

Formation of Larger Polycyclic Structures

Aldol-type condensation reactions are a key transformation for this compound. For instance, it can react with aldehydes in the presence of a base to form α,β-unsaturated ketones. smolecule.com A solvent-free aldol (B89426) condensation of 3,4-dimethoxybenzaldehyde (B141060) and 1-indanone (B140024) with sodium hydroxide as a catalyst has been reported to proceed efficiently. smolecule.com These condensation products can serve as intermediates for the synthesis of larger polycyclic systems. charlotte.edu For example, 5,6-dimethoxy-1-indanone (B192829) undergoes condensation with 4-pyridinecarboxaldehyde (B46228) in the presence of an alkali metal hydroxide to yield 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone. google.com

Intramolecular Photocycloaddition Reactions

Derivatives of this compound have been shown to undergo intramolecular photocycloaddition reactions, a powerful method for the synthesis of complex, multi-ring systems. acs.orgnih.gov These reactions are initiated by the absorption of light, leading to the formation of highly strained intermediates that can rearrange to form stable polycyclic products. acs.orgnih.gov

Specifically, 4-substituted 7-(4'-alkenyloxy)-1-indanones, which can be synthesized from this compound via selective demethylation and subsequent alkylation, undergo intramolecular ortho photocycloaddition upon UV irradiation. acs.orgnih.gov This reaction proceeds through a cascade involving an initial [2+2] photocycloaddition between the aromatic ring and the tethered alkene, followed by a thermal ring-opening and a subsequent photocyclization to yield complex pentacyclic structures. acs.orgnih.govresearchgate.net The efficiency and outcome of these reactions can be influenced by the substituents on the indanone core and the solvent used. For example, a 4-methoxy-substituted indanone derivative was found to react cleanly in trifluoroethanol. acs.orgnih.gov

| Reactant | Reagent(s) | Reaction Type | Product(s) | Reference(s) |

| This compound | Magnesium iodide | Demethylation | 7-Hydroxy-4-methoxy-1-indanone (B1367509) | acs.orgnih.gov |

| 7-Hydroxy-4-methoxy-1-indanone | 1-Bromo-4-pentene | Alkylation | 7-(Pent-4-en-1-yloxy)-4-methoxy-1-indanone | acs.orgnih.gov |

| 4-Substituted 7-(4'-alkenyloxy)-1-indanones | UV light (λ = 350 or 366 nm) | Intramolecular Photocycloaddition | Pentacyclic products | acs.orgnih.govresearchgate.net |

| 5,6-Dimethoxyindan-1-one | Bromine, Potassium hydroxide | Electrophilic Aromatic Substitution | 4-Bromo-5,6-dimethoxyindan-1-one | mdpi.com |

| 4,7-Dimethoxy-2-(dimethylamino)methyl-6-methyl-1-indanone | Sodium borohydride | Reduction | 4,7-Dimethoxy-2-(dimethylamino)methyl-6-methyl-1-indanol | cdnsciencepub.com |

| 5,6-Dimethoxy-1-indanone | 4-Pyridinecarboxaldehyde, Alkali metal hydroxide | Condensation | 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone | google.com |

Cascade Reactions and Product Diversification

Cascade reactions involving derivatives of this compound provide an efficient pathway to complex molecular architectures from relatively simple starting materials. A notable example is the intramolecular ortho photocycloaddition of 4-substituted 7-(alkenyloxy)-1-indanones, which initiates a series of subsequent reactions. acs.org

This photochemical cascade proceeds through several distinct steps:

An initial ortho photocycloaddition forms a strained tetracyclic intermediate. acs.org

This intermediate undergoes a rapid, thermally allowed disrotatory ring-opening to yield a cyclooctatriene. acs.org

The resulting cyclooctatriene, being a suitable chromophore, absorbs another photon, which facilitates a disrotatory [4π] cyclization to a cyclobutene (B1205218). acs.org

In a final photochemical step, the enone chromophore in this cyclobutene induces a di-π-methane rearrangement, completing the sequence to form a complex pentacyclic product. acs.org

The outcome of this cascade is sensitive to substituents on the indanone ring and the solvent used. For instance, while several derivatives were unreactive or degraded, a 4-acetoxy-substituted indanone underwent the cascade cleanly in trifluoroethanol (TFE) to provide the pentacyclic product in high yield. acs.org This demonstrates the potential for significant product diversification through strategic modification of the starting indanone. acs.org

| Substituent at C4 | Solvent | Irradiation (λ) | Result | Yield |

|---|---|---|---|---|

| -OAc (Acetyl) | Trifluoroethanol (TFE) | 350 nm | Pentacyclic Product | 81% |

| -OTBS (tert-butyldimethysilyl) | Methanol (B129727) | 350 nm | Complete Degradation | - |

| -OMe (Methoxy) | Methanol | 350 nm | No Reaction | - |

| -OBn (Benzyl) | Methanol | 350 nm | No Reaction | - |

Diels-Alder Reactions Utilizing this compound as a Dienophile

Derivatives of this compound have been explored as dienophiles in Diels-Alder reactions for the regioselective synthesis of complex frameworks, such as the 2,3-dihydrobenz[f]indenone skeleton. beilstein-journals.orgnih.govresearchgate.netnih.gov This tetracyclic system is a key intermediate in the total synthesis of kinamycin antibiotics. beilstein-journals.orgresearchgate.net

In these studies, this compound is first oxidized to the corresponding 1,4,7-indanetrione, which then acts as the dienophile. beilstein-journals.orgnih.gov The reaction of this indanetrione with a diene like 1-methoxy-1,3-butadiene (B1596040) presents a significant challenge in controlling regioselectivity. The cycloaddition proceeds smoothly but typically results in an equimolar mixture of the desired 4,5,9-trioxygenated 2,3-dihydrobenz[f]indenone and an undesired [4.4.3]propellane isomer. beilstein-journals.orgresearchgate.netnih.gov

Efforts to influence the reaction's regioselectivity have been investigated. The addition of various Lewis acids, such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂), did not improve the product ratio and in some cases led to complex mixtures. nih.gov A more successful approach involved modifying the dienophile itself. The use of a 6-bromoindanetrione derivative as the dienophile resulted in the exclusive formation of the corresponding bromopropellane product in high yield, demonstrating that electronic and steric factors on the indanone ring are critical for directing the cycloaddition pathway. beilstein-journals.orgnih.gov

| Dienophile | Diene | Conditions/Lewis Acid | Product(s) | Product Ratio/Yield |

|---|---|---|---|---|

| 1,4,7-Indanetrione | 1-Methoxy-1,3-butadiene | CH₂Cl₂, -16 °C | 2,3-Dihydrobenz[f]indenone / [4.4.3]Propellane | 1:1 (42% total yield) |

| 1,4,7-Indanetrione | 1-Methoxy-1,3-butadiene | ZnCl₂ (0.5 eq) | 2,3-Dihydrobenz[f]indenone / [4.4.3]Propellane | 1:1 (30% total yield) |

| 1,4,7-Indanetrione | 1-Methoxy-1,3-butadiene | BF₃·OEt₂ (1.0 eq) | 2,3-Dihydrobenz[f]indenone / [4.4.3]Propellane | 1:1.3 (38% total yield) |

| 6-Bromo-1,4,7-indanetrione | 1-Methoxy-1,3-butadiene | CH₂Cl₂, -16 °C | Bromopropellane | Exclusive product (89% yield) |

Mechanism of Action Studies in Chemical Transformations

Understanding the mechanistic pathways through which this compound and its derivatives react is crucial for optimizing existing synthetic methods and designing new ones.

Photochemical Reactions: The mechanism of the intramolecular photocascade reaction has been studied in detail. acs.org It is proposed that the initial ortho photocycloaddition proceeds from the first excited triplet state of the 1-indanone. acs.org This leads to the formation of a 1,4-diradical intermediate, a key step where the initial stereochemical information of the starting material is lost. acs.org The subsequent steps, including electrocyclizations and rearrangements, are governed by the principles of photochemistry and orbital symmetry. acs.org

Palladium-Catalyzed Reactions: Palladium catalysis offers a powerful method for creating chiral indanone derivatives. One such reaction involves the enantioselective ring-opening/cross-coupling of related cyclobutanones with aryl halides. smolecule.com The proposed mechanism for this transformation involves several key steps characteristic of palladium catalysis: smolecule.comnih.govnobelprize.org

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) species. nobelprize.org

β-Carbon Elimination: The cyclobutanone (B123998) undergoes β-carbon elimination, leading to the opening of the four-membered ring and the formation of a σ-alkylpalladium intermediate. smolecule.com

Reductive Elimination: This intermediate is trapped, and a final reductive elimination step forms the new carbon-carbon bond, yielding the chiral indanone product and regenerating the Pd(0) catalyst. smolecule.comlibretexts.org

This mechanism allows for the synthesis of indanones with C3-quaternary stereocenters in high enantiomeric excess. smolecule.com

Stereochemical Aspects of Reactivity

The stereochemistry of reactions involving the this compound scaffold is a critical aspect of its synthetic utility, particularly for creating chiral molecules.

In the photochemical cascade reaction previously discussed, the process exhibits a stereoconvergent course. acs.org This means that regardless of the initial stereochemistry of the substrate, the stereochemical information is erased during the reaction, specifically at the stage of the 1,4-diradical intermediate, before the formation of the cyclobutane (B1203170) ring. acs.org However, when a chiral indanone (with a stereocenter at the C3 position) was used, the reaction showed a notable facial diastereoselectivity, producing a diastereomeric ratio (d.r.) of 83:17. acs.org The stereospecificity was further probed using substrates with (E)- or (Z)-configured alkenyl side chains. acs.org

The stereochemical outcome of reductions of the indanone core has also been investigated. In a study on the closely related 2-amino-4,7-dimethoxy-6-methyl-1-indanone, stereospecific reduction via hydrogenation in the presence of Pd-C and PdCl₂ yielded the cis-2-amino-1-indanol isomer exclusively. cdnsciencepub.com The stereochemical assignment was confirmed by NMR spectroscopy, where the coupling constant between the protons at C1 and C2 was larger for the cis isomer (5.7 Hz) than the trans isomer (3.2 Hz), consistent with predictions from the Karplus equation. cdnsciencepub.com Furthermore, palladium-catalyzed cross-coupling reactions have been developed to produce chiral derivatives of this compound with high enantioselectivity, achieving up to 92% enantiomeric excess (ee). smolecule.com

Applications in Medicinal Chemistry and Biological Research of 4,7 Dimethoxy 1 Indanone Derivatives

Anticancer Activities and Mechanisms of Action

The 1-indanone (B140024) framework, a key structural element in many biologically active compounds, has been extensively explored for its anticancer potential. researchgate.netbeilstein-journals.org Derivatives have shown promise by targeting fundamental cellular processes involved in cancer cell proliferation and survival. nih.govresearchgate.net

A primary mechanism by which indanone derivatives exert their anticancer effects is through the disruption of microtubule dynamics. tandfonline.com Microtubules, essential components of the cytoskeleton, play a critical role in cell division, motility, and intracellular transport. nih.gov Several indanone-based compounds have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin. researchgate.netrsc.orgmdpi.com This interaction prevents the formation of the mitotic spindle, a necessary structure for chromosome segregation during mitosis. nih.gov

For instance, a synthetic indanone known as Indanocine interacts with tubulin at the colchicine-binding site and potently inhibits its polymerization. researchgate.net Similarly, the indanone-based thiazolyl hydrazone derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), also functions by inhibiting tubulin polymerization. nih.gov Another study identified a gallic acid-based indanone derivative that demonstrated an antitubulin effect by inhibiting the tubulin polymerase enzyme. nih.govresearchgate.net The inhibitory concentration (IC50) values for some of these derivatives highlight their potency.

Table 1: Tubulin Polymerization Inhibition by Indanone Derivatives

| Compound | Tubulin IC50 | Cell Line | Source |

|---|---|---|---|

| Arylthioindole (ATI) derivative 24 | 2.0 µM | - | mdpi.com |

| Arylthioindole (ATI) derivative 25 | 4.5 µM | - | mdpi.com |

| Chalcone (B49325) oxime derivative 43a | 1.6 µM | - | nih.gov |

By disrupting microtubule formation, indanone derivatives effectively halt the cell cycle, primarily at the G2/M phase. tandfonline.comnih.govresearchgate.net This phase is characterized by the cell preparing for and undergoing mitosis. Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, leading to a mitotic block and preventing cell division. nih.gov

Studies on the indanone derivative ITH-6 revealed its ability to arrest colorectal cancer cell lines in the G2/M phase of the cell cycle. nih.govfrontiersin.org Likewise, Indanocine has been shown to arrest the growth of multidrug-sensitive cancer cells at the G2/M boundary. oup.com This cell cycle arrest is a critical step that often precedes the induction of programmed cell death. frontiersin.org

Following cell cycle arrest, many indanone derivatives trigger apoptosis, or programmed cell death, in cancer cells. nih.gov This is a crucial outcome for an effective anticancer agent. The prolonged arrest in mitosis caused by tubulin inhibitors is a potent signal for apoptosis.

Indanocine has been identified as a selective inducer of apoptosis, even in multidrug-resistant cancer cells. researchgate.netoup.com Mechanistic studies showed that treatment with Indanocine leads to the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.netoup.com The compound ITH-6 also induces apoptosis in colorectal cancer cells, which is associated with an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH) levels. frontiersin.org This induction of apoptosis is a key part of its cytotoxic effect. nih.gov

Kinamycins are a group of bacterial metabolites that contain a diazobenzo[b]fluorene core, structurally related to indanones. nih.gov They exhibit potent activity against Gram-positive bacteria and significant cytotoxicity against cancer cells. nih.gov For example, Kinamycin C has demonstrated submicromolar GI50 (50% growth inhibition) values against a panel of 60 cancer cell lines. nih.gov

The cytotoxicity of kinamycins is linked to their unusual diazo group. researchgate.netresearchgate.net The mechanism of action for kinamycin F involves its ability to induce DNA damage. This process is dependent on the presence of iron, hydrogen peroxide, and hydroxyl radicals. nih.gov Studies have shown that kinamycin C can induce a rapid apoptotic response in K562 leukemia cells. nih.govresearchgate.net The cytotoxic effects of kinamycin F are modulated by cellular glutathione (GSH) levels, where a decrease in GSH leads to increased cytotoxicity. nih.govresearchgate.net

Table 2: Cytotoxicity of Selected Indanone and Related Derivatives

| Compound | Cell Line | IC50 / GI50 | Source |

|---|---|---|---|

| ITH-6 | HT-29 (Colon) | 0.44 µM | frontiersin.org |

| ITH-6 | COLO 205 (Colon) | 0.98 µM | frontiersin.org |

| ITH-6 | KM 12 (Colon) | 0.41 µM | frontiersin.org |

| Indanocine | MCF-7/ADR (Breast, resistant) | 32 nM | oup.com |

Neurodegenerative Disease Research

The indanone scaffold is also a key pharmacophore in the design of agents for neurodegenerative diseases, most notably Alzheimer's disease. researchgate.net This is largely inspired by the structure of Donepezil, a leading medication for Alzheimer's that features a dimethoxy-indanone moiety. acs.orgresearchgate.net

The primary strategy for symptomatic treatment of Alzheimer's disease involves inhibiting the acetylcholinesterase (AChE) enzyme to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. acs.orgresearchgate.net Numerous derivatives of 4,7-dimethoxy-1-indanone have been designed and synthesized as potent AChE inhibitors. nih.govnih.govnih.govacs.org

One series of novel indanone derivatives yielded a compound (6a) with a piperidine group that exhibited an IC50 of 0.0018 µM for AChE, making it 14-fold more potent than Donepezil. nih.govresearchgate.net Another study developed a multitargeting indanone derivative (4b) that not only inhibited AChE with an IC50 of 0.78 μM but also inhibited the aggregation of β-amyloid (Aβ) peptides, another key pathological hallmark of Alzheimer's disease. acs.orgacs.org Furthermore, hybrid molecules combining the dimethoxy-indanone moiety with other pharmacophores like chalcone and carbamate have been created. nih.gov One such hybrid, named AP5, was found to bind to both the catalytic and peripheral sites of AChE, inhibit AChE-induced Aβ aggregation, and reduce Aβ plaque deposition in animal models. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Indanone Derivatives

| Compound | AChE IC50 | Note | Source |

|---|---|---|---|

| Compound 6a | 0.0018 µM | 14-fold more potent than Donepezil | nih.gov |

| Compound 4b | 0.78 µM | Also inhibits Aβ aggregation | acs.org |

| Compound 5c | 0.12 µM | - | nih.gov |

Alzheimer's Disease (AD) Therapeutic Potential

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

A key therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Several studies have demonstrated the potential of this compound derivatives as potent inhibitors of these enzymes. For instance, a series of indanone derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. Many of these compounds displayed significant inhibition of AChE, with IC50 values in the nanomolar range.

Notably, certain derivatives have shown inhibitory activities comparable to or even exceeding that of existing drugs like donepezil. For example, compounds 9 and 14 from one study exhibited markedly higher inhibitory activities against AChE than tacrine and similar activities to donepezil. Another study highlighted compound 4h , a 3-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl) methyl] phenyl (4-methoxyphenyl) carbamate, which demonstrated potent inhibitory activities with IC50 values of 1.20 µM and 0.30 µM against AChE and BuChE, respectively. The inhibitory mechanism of these compounds is believed to involve interactions with both the catalytic and peripheral anionic sites of the cholinesterase enzymes.

Table 1: Cholinesterase Inhibitory Activity of Selected this compound Derivatives

| Compound | AChE IC50 (nM) | BuChE IC50 (µM) | Reference |

| 9 | 14.8 | - | |

| 14 | 18.6 | - | |

| 4h | 1200 | 0.30 |

Inhibition of Amyloid-β (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. Derivatives of this compound have shown promise in inhibiting this aggregation process. Studies have demonstrated that these compounds can significantly inhibit the self-assembly of Aβ peptides and even promote the disassembly of pre-formed Aβ fibrils.

For example, compounds 9 and 14 were found to inhibit Aβ aggregation by 85.5% and 83.8%, respectively. Similarly, compound 4h exhibited a strong inhibitory effect on β-amyloid self-aggregation (86.8%), which was significantly higher than that of donepezil (45.5%). This anti-aggregation activity is a crucial aspect of their potential therapeutic value, as it targets a key pathological process in Alzheimer's disease.

Anti-inflammatory Effects in Neuroinflammation

Neuroinflammation is another critical component in the pathology of Alzheimer's disease. Derivatives of this compound have been investigated for their anti-inflammatory properties, particularly in the context of neuroinflammation. For instance, a novel multi-target-directed ligand named AP5 , which incorporates a 5,6-dimethoxy-indanone moiety, has been shown to exert anti-inflammatory effects by modulating microglial phenotype and preventing the formation of A1 astrocytes. This compound was also found to enhance the phagocytic activity of microglial cells towards Aβ.

Neuroprotective Properties

In addition to their direct effects on enzymatic activity and protein aggregation, derivatives of this compound have also demonstrated neuroprotective properties. Chronic treatment with the compound AP5 was shown to significantly prevent neuronal and synaptic damage and improve memory deficits in an animal model of Alzheimer's disease. These neuroprotective effects are likely a consequence of the compound's multifaceted activities, including its anti-inflammatory and anti-Aβ aggregation properties.

Multi-Target-Directed Ligand (MTDL) Development

The complex nature of Alzheimer's disease has led to the development of multi-target-directed ligands (MTDLs), which are single compounds designed to interact with multiple pathological targets. Derivatives of this compound are well-suited for this approach due to their diverse biological activities.

Several studies have focused on designing and synthesizing indanone derivatives as MTDLs for Alzheimer's disease. These compounds are engineered to simultaneously inhibit cholinesterases, prevent Aβ aggregation, and exert antioxidant and anti-inflammatory effects. The development of such MTDLs represents a promising strategy for creating more effective treatments for multifactorial diseases like Alzheimer's.

Anti-inflammatory Properties

The anti-inflammatory properties of this compound derivatives extend beyond neuroinflammation. The indanone scaffold itself is associated with anti-inflammatory activity. Research has shown that these compounds can inhibit key inflammatory mediators and pathways.

For example, some indanone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). One study found that an indanone derivative significantly reduced heat-induced hemolysis of red blood cells, a measure of membrane stabilization and anti-inflammatory activity. The highest inhibition observed was 72.82% at a concentration of 100 µM. Molecular docking studies have suggested that these compounds may act as non-selective inhibitors of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory process.

Antioxidant Activities

Oxidative stress is another factor implicated in various diseases, including neurodegenerative disorders. Derivatives of this compound have been found to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative damage.

Antiviral Activities

Derivatives of this compound have demonstrated notable potential as antiviral agents, drawing considerable attention in medicinal chemistry research. beilstein-journals.orgresearchgate.net These compounds have been investigated for their efficacy against a range of viruses, with particularly significant findings in the context of Bovine Viral Diarrhea Virus (BVDV), a pestivirus that serves as a valuable surrogate for studying the Hepatitis C Virus (HCV). researchgate.netscispace.com

One area of focus has been the development of thiosemicarbazone derivatives of dimethoxy-1-indanone. For instance, the thiosemicarbazone of 5,6-dimethoxy-1-indanone (B192829) has been identified as a non-nucleoside inhibitor (NNI) of BVDV. scispace.complos.org This particular derivative has been shown to effectively block viral RNA synthesis in cell cultures, highlighting its potential as a candidate for the development of anti-HCV agents. researchgate.netnih.gov

Further research into 5,6-dimethoxyindan-1-one analogs has revealed broad-spectrum antiviral activity. nih.gov A specific analog, compound 7, demonstrated high potency against the vaccinia virus. nih.gov Another related heterocyclic chalcone analog, compound 9, showed significant viral inhibition against several viruses, including Human papillomavirus, Measles virus, Rift Valley fever virus, Tacaribe virus, and Herpes simplex virus 1. nih.gov

The versatility of the indanone scaffold allows for the synthesis of a diverse library of derivatives with varied antiviral profiles. beilstein-journals.orgbeilstein-journals.org These findings underscore the importance of this compound and its related structures as a promising foundation for the discovery of novel antiviral therapeutics.

Inhibition of Viral Polymerases (e.g., BVDV NS5B)

A primary mechanism through which this compound derivatives exert their antiviral effects is by inhibiting viral polymerases, which are crucial enzymes for viral replication. mdpi.commdpi.com The RNA-dependent RNA polymerase (RdRp), such as the NS5B protein in BVDV, is a key target for these non-nucleoside inhibitors (NNIs). researchgate.netplos.orgfrontiersin.org

The thiosemicarbazone derived from 5,6-dimethoxy-1-indanone (TSC) has been extensively studied as an NNI of the BVDV NS5B polymerase. plos.orgnih.gov Research has shown that TSC acts at a time point that aligns with the start of viral RNA synthesis and effectively inhibits the activity of BVDV replication complexes. nih.gov

Studies on BVDV mutants resistant to TSC have provided further insight into its mechanism of action. These resistant mutants often carry specific mutations in the NS5B RdRp, such as the N264D or A392E mutations. plos.orgnih.gov The presence of these mutations prevents the effective binding of TSC to the polymerase, thereby confirming NS5B as the direct target of the inhibitor. nih.gov Docking studies have suggested that the indane ring of TSC interacts with residues within the fingers domain of the RdRp. nih.gov

The ability of these indanone derivatives to inhibit viral polymerases through an allosteric mechanism, binding to a site distinct from the active site, makes them an attractive class of compounds for antiviral drug development. mdpi.com This mechanism can be advantageous in overcoming resistance to nucleoside inhibitors that target the active site of the polymerase.

Antimicrobial and Antifungal Activities

Beyond their antiviral properties, derivatives of 1-indanone have demonstrated a broad spectrum of antimicrobial and antifungal activities. beilstein-journals.orgresearchgate.net Various synthetic modifications of the 1-indanone scaffold have led to the development of compounds with significant inhibitory effects against a range of bacteria and fungi. beilstein-journals.orgnih.gov

For example, a series of isoxazole fused 1-indanone derivatives were synthesized and tested for their in vitro antibacterial activity against Escherichia coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger and Penicillium notatum. beilstein-journals.org Within this series, specific derivatives exhibited the highest antibacterial activity, while others showed the most potent antifungal effects. beilstein-journals.org

In another study, 1-indanone chalcones and their 2,4-dinitrophenylhydrazone derivatives were evaluated for their in vitro antibacterial properties against five gram-positive and eight gram-negative bacteria. researchgate.net Many of these compounds displayed antimicrobial activity, with the hydrazone derivatives often being more active than their chalcone precursors. researchgate.net One particular compound demonstrated significant activity against several strains of gram-negative bacteria, including Pseudomonas aeruginosa and Salmonella typhimurium. researchgate.net

Furthermore, novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine have been synthesized and screened for their antimicrobial activity. researchgate.net These compounds were found to possess promising antibacterial activity. researchgate.net The collective findings from these studies highlight the potential of this compound derivatives as a source of new antimicrobial and antifungal agents.

Analgesic Properties

Derivatives of 1-indanone have been investigated for their potential analgesic properties, in addition to their other biological activities. beilstein-journals.orgbeilstein-journals.org The structural framework of indanone has been utilized as a scaffold for the development of compounds with pain-relieving effects. eurekaselect.comrjeid.com

Research into the biological activity of 1-indanone derivatives has shown that certain compounds exhibit analgesic activity. beilstein-journals.org While the specific mechanisms are not always fully elucidated in the provided context, the recurring mention of analgesic properties within this class of compounds suggests a potential for therapeutic applications in pain management. beilstein-journals.orgeurekaselect.com

For instance, studies on various indole derivatives, which share structural similarities with indanones, have demonstrated both anti-inflammatory and analgesic efficacy. eurekaselect.comnih.gov The evaluation of these compounds often involves in vivo models to assess their pain-relieving and inflammation-reducing capabilities. eurekaselect.comnih.gov The development of novel nonsteroidal anti-inflammatory drugs (NSAIDs) has included the synthesis and testing of compounds containing the indanone core, with some derivatives showing potent analgesic activity. eurekaselect.com These findings indicate that the 1-indanone structure is a promising starting point for the design of new analgesic agents.

Applications in Agriculture

The versatile biological activity of 1-indanone derivatives extends to the field of agriculture, where they have shown potential as active ingredients in pesticides. beilstein-journals.orgresearchgate.net The development of new and effective fungicides, insecticides, and herbicides is crucial for crop protection and ensuring food security. psu.edunih.gov

Insecticides, Fungicides, and Herbicides

Derivatives of 1-indanone have been identified as possessing insecticidal, fungicidal, and herbicidal properties. beilstein-journals.orgresearchgate.net This broad range of activity makes them attractive candidates for the development of agrochemicals. nih.gov

For instance, certain indazole compounds, which are structurally related to indanones, have been developed as agricultural and horticultural fungicides and insecticides. googleapis.com These compounds have demonstrated efficacy against a variety of plant pathogenic fungi and harmful insects, including those that have developed resistance to existing pesticides. googleapis.com

The development of long-chain molecules for agro-bioactivities has included compounds that act as fungicides by inhibiting the respiratory chain or DNA/RNA synthesis, as insecticides by inhibiting acetylcholinesterase or sodium channels, and as herbicides by inhibiting the biosynthesis of long-chain fatty acids. nih.gov While the specific mechanisms of action for all 1-indanone derivatives in these applications are not detailed, their recognized potential as insecticides, fungicides, and herbicides highlights their importance in agricultural research. beilstein-journals.org

Utility as Synthetic Intermediates in Drug Development

The this compound core structure serves as a valuable and versatile synthetic intermediate in the development of a wide array of pharmaceutical compounds. nih.gov Its chemical structure provides a robust scaffold that can be readily modified to create diverse libraries of molecules with a range of biological activities. nbinno.com

The 1-indanone framework is a key component in the synthesis of various biologically active compounds, including those with antiviral, antibacterial, and anticancer properties. beilstein-journals.org For example, 4,7-dimethoxy-1-indanones have been utilized as a crucial intermediate in the synthesis of kinamycin derivatives, which exhibit strong cytotoxic and anticancer activity. beilstein-journals.org

Furthermore, the indanone scaffold is present in several well-known drugs, underscoring its importance in medicinal chemistry. nih.gov For example, Donepezil, used for the treatment of Alzheimer's disease, and Indinavir, an HIV protease inhibitor, both contain an indanone-related structure. nih.gov The adaptability of the 1-indanone ring system allows for its incorporation into complex molecular architectures, making it a foundational building block in the discovery and development of new therapeutic agents. nih.govnbinno.com

Precursor for Complex Organic Molecules

This compound serves as a foundational building block in multi-step synthetic pathways aimed at constructing complex molecular frameworks. Its utility is demonstrated in the synthesis of natural product derivatives and unique polycyclic systems through photochemical reactions.

One notable application is its use as a key intermediate in the synthesis of derivatives of Kinamycin, a class of compounds known for their cytotoxic and anticancer properties nih.govbeilstein-journals.org. The indanone core provides the necessary carbocyclic structure that is elaborated upon in subsequent steps to build the final complex antibiotic.

Furthermore, research has shown that this compound can be selectively demethylated and subsequently alkylated to prepare substrates for advanced photochemical cascade reactions nih.gov. For instance, it can be converted into 4-substituted 7-(4′-alkenyloxy)-1-indanones. When these precursors are subjected to UV-A irradiation, they undergo a series of reactions, including ortho photocycloaddition, thermal ring-opening, and further photocyclization, to yield complex tetracyclic and pentacyclic products nih.gov. This strategy provides a powerful method for accessing elaborate carbon skeletons that would be difficult to assemble through traditional means nih.gov.

| Precursor Derived from this compound | Reaction Type | Resulting Complex Molecule Type | Reference |

|---|---|---|---|

| Substituted 3-arylpropionic acids | Intramolecular Friedel–Crafts Acylation | Kinamycin Derivatives | nih.govbeilstein-journals.org |

| 4-Substituted 7-(4′-alkenyloxy)-1-indanones | Multi-Photon Cascade Reaction | Polycyclic (Tetracyclic/Pentacyclic) Systems | nih.gov |

Reagent for Enzyme Inhibitor Synthesis

The dimethoxy-indanone framework is a well-established pharmacophore in the design of enzyme inhibitors, particularly for those targeting enzymes implicated in neurodegenerative diseases. While the closely related isomer, 5,6-dimethoxy-1-indanone, is a direct precursor to the Alzheimer's drug Donepezil, the this compound scaffold serves as a versatile starting material for a wide range of analogous enzyme inhibitors researchgate.netnih.gov.

The primary application in this area is the synthesis of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. AChE inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, a key therapeutic strategy for managing the symptoms of Alzheimer's disease mdpi.com. The dimethoxy-indanone moiety is recognized as a crucial binding unit that interacts with the peripheral anionic site (PAS) of the acetylcholinesterase enzyme nih.gov.

Researchers have designed and synthesized numerous series of indanone derivatives for this purpose. By performing aldol (B89426) condensation reactions between dimethoxy-indanones and various aldehydes, scientists have created compounds that show potent inhibition of cholinesterase enzymes nih.govnih.gov. Modifications to the core structure, such as linking it to piperidine groups or other amine-containing moieties, have led to inhibitors with significantly enhanced potency, in some cases many times more powerful than Donepezil researchgate.netmedchemexpress.cn.

Beyond cholinesterase, dimethoxy-indanone derivatives have also been investigated as inhibitors for other enzymes, such as monoamine oxidase B (MAO-B), another important target in neurodegenerative disease therapy nih.govmdpi.com. The ability to synthesize derivatives that can inhibit multiple targets (e.g., both AChE and Aβ aggregation) makes this scaffold a valuable component in the development of multi-target-directed ligands for complex conditions like Alzheimer's disease nih.govacs.org.

| Compound Class | Target Enzyme(s) | Therapeutic Area | Key Synthetic Step | Reference |

|---|---|---|---|---|

| Donepezil Analogs | Acetylcholinesterase (AChE) | Alzheimer's Disease | Aldol Condensation | researchgate.netnih.gov |

| Indanone-Piperidine Derivatives | AChE, Butyrylcholinesterase (BChE) | Alzheimer's Disease | Reductive Amination | researchgate.netcalstate.edu |

| Indanone-Chalcone-Carbamate Hybrids | AChE, Aβ Aggregation | Alzheimer's Disease | Hybrid Synthesis | nih.gov |

| Benzylidene-Indanone Derivatives | AChE, Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Claisen-Schmidt Condensation | nih.govmdpi.com |

Computational Chemistry and Structure Activity Relationship Studies of 4,7 Dimethoxy 1 Indanone

Quantum Chemistry Studies

Quantum chemistry studies utilize the principles of quantum mechanics to compute the electronic structure and properties of molecules. For 4,7-dimethoxy-1-indanone, these methods can elucidate its geometry, stability, and reactivity.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of molecules. jmchemsci.commdpi.com It has become a standard tool for studying the structure and properties of complex organic compounds due to the high accuracy that can be achieved at a relatively low computational cost. researchgate.net DFT calculations can determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles.

Key properties that can be derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and electronic properties. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule might interact with other molecules or biological receptors.

Quantum Chemical Parameters: DFT allows for the calculation of various reactivity descriptors, such as electronegativity, chemical hardness, and softness, which help in characterizing the molecule's chemical behavior. mdpi.com

While specific DFT studies on this compound are not extensively published, the methodology has been applied to various indanone derivatives to explore their structural and quantum chemical properties. researchgate.net

TD-DFT Calculations for Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate electronic excitation energies and predict spectroscopic properties, such as UV-Vis absorption spectra. researchgate.netarxiv.org This method is a powerful tool for understanding the optical properties of molecules. researchgate.net By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax), which can then be compared with experimental spectroscopic data to validate the computational model. This approach has been successfully applied to various organic molecules to interpret their electronic spectra. arxiv.org

Molecular Dynamics Simulations